Octadecyltriethoxysilane

Catalog No.
S1894891
CAS No.
7399-00-0
M.F
C24H52O3Si
M. Wt
416.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyltriethoxysilane

CAS Number

7399-00-0

Product Name

Octadecyltriethoxysilane

IUPAC Name

triethoxy(octadecyl)silane

Molecular Formula

C24H52O3Si

Molecular Weight

416.8 g/mol

InChI

InChI=1S/C24H52O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25-6-2,26-7-3)27-8-4/h5-24H2,1-4H3

InChI Key

FZMJEGJVKFTGMU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC

Surface Modification

One of the primary applications of OTES in scientific research is surface modification. OTES can be used to coat various materials, including glass, silicon, metals, and polymers. The ethoxy groups in OTES react with the surface hydroxyl groups, forming a strong covalent bond and creating a self-assembled monolayer (SAM) []. This SAM imparts new properties to the surface, such as:

  • Hydrophobicity: The long hydrocarbon chain of OTES makes the surface water-repellent. This property is beneficial for microfluidics, biosensors, and anti-fouling coatings [].
  • Biocompatibility: OTES can be used to modify surfaces to improve their biocompatibility, making them more suitable for cell culture studies and biomedical devices [].
  • Functionalization: OTES can be used as a platform for attaching other functional molecules to the surface. This allows researchers to create surfaces with specific chemical or biological functionalities for various applications [].

Chromatography

OTES also plays a role in chromatography, a technique used to separate mixtures. It can be used to modify the stationary phase of chromatography columns, making them more hydrophobic and suitable for separating non-polar compounds [].

Octadecyltriethoxysilane is an organosilicon compound with the chemical formula C₂₄H₅₂O₃Si. It appears as a colorless liquid and is primarily utilized for surface modification due to its ability to form self-assembled monolayers. This compound is sensitive to moisture, leading to its degradation into siloxane polymers upon exposure to water. Its unique structure allows it to cap oxide surfaces, effectively converting hydrophilic surfaces into hydrophobic ones, which is particularly useful in nanotechnology and analytical chemistry applications .

The mechanism of action of OTES depends on the specific application. Here are two common mechanisms:

  • Surface Modification

    OTES can self-assemble on various surfaces due to its amphiphilic nature. The ethoxy groups can react with surface hydroxyl groups to form siloxane bonds, creating a covalently bonded organic layer. The long alkyl chain can modify the surface properties, such as wettability or adhesion [].

  • Silanization

    OTES can react with nanoparticles or other materials containing surface hydroxyl groups. Similar to surface modification, siloxane bonds form, introducing organic functionalities and improving compatibility with organic materials [].

  • Flammability: OTES is flammable and can ignite with heat or open flame [].
  • Toxicity: Data on the specific toxicity of OTES is limited. However, it is recommended to handle it with care, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

The primary reactions involving octadecyltriethoxysilane include hydrolysis and condensation. In an acidic environment, it undergoes hydrolysis, where the ethoxy groups react with water, leading to the formation of silanol groups. Subsequently, these silanol groups can condense with each other or with other silanol species, resulting in the formation of siloxane bonds. This process is crucial for creating stable coatings on various substrates .

The reaction can be summarized as follows:

  • Hydrolysis:
    C24H52O3Si+3H2OC24H51O3Si OH 3+3EtOH\text{C}_{24}\text{H}_{52}\text{O}_3\text{Si}+3\text{H}_2\text{O}\rightarrow \text{C}_{24}\text{H}_{51}\text{O}_3\text{Si OH }_3+3\text{EtOH}
  • Condensation:
    C24H51O3Si OH 3+C24H51O3Si OH 3C48H102O6Si2+2H2O\text{C}_{24}\text{H}_{51}\text{O}_3\text{Si OH }_3+\text{C}_{24}\text{H}_{51}\text{O}_3\text{Si OH }_3\rightarrow \text{C}_{48}\text{H}_{102}\text{O}_6\text{Si}_2+2\text{H}_2\text{O}

Octadecyltriethoxysilane can be synthesized through several methods:

  • Direct Silylation:
    The reaction of octadecanol with triethoxysilane under acidic conditions promotes the formation of octadecyltriethoxysilane.
  • Sol-Gel Process:
    This method involves the hydrolysis of triethoxysilane followed by condensation reactions in a controlled environment, allowing for the deposition of octadecyltriethoxysilane onto various substrates.
  • Langmuir-Blodgett Technique:
    This technique allows for the formation of monolayers at the air-water interface, facilitating the study of molecular packing and interactions .

Octadecyltriethoxysilane has a wide range of applications:

  • Surface Modification: It is extensively used to modify surfaces of materials such as metals and oxides to enhance hydrophobicity and improve adhesion properties.
  • Self-Assembled Monolayers: The compound is utilized in creating self-assembled monolayers for electronic devices, improving charge transfer characteristics.
  • Coatings: It serves as a precursor for hydrophobic coatings in various industrial applications.
  • Nanotechnology: Its ability to modify surfaces makes it valuable in nanotechnology for fabricating nanoscale devices and sensors .

Interaction studies involving octadecyltriethoxysilane focus on its ability to influence surface characteristics and chemical reactivity. Research indicates that when applied to zinc oxide surfaces, it significantly alters charge transfer dynamics, which is critical for applications in organic solar cells. The modification leads to improved stability and performance of hybrid organic-inorganic devices . Additionally, studies have shown that octadecyltriethoxysilane can enhance the performance of organic field-effect transistors by modifying dielectric surfaces .

Several compounds share similarities with octadecyltriethoxysilane in terms of structure and functionality:

Compound NameChemical FormulaUnique Features
OctadecyltrimethoxysilaneC₂₁H₄₆O₃SiMore hydrophobic due to methoxy groups; used in SAMs.
HexadecyltrimethoxysilaneC₂₁H₄₆O₃SiShorter alkyl chain; used for similar surface modifications but less hydrophobic than octadecyl derivatives.
OctadecyldimethylchlorosilaneC₂₁H₄₆ClOSiContains chlorine; used for different surface treatments, particularly in organic synthesis.
DodecyltriethoxysilaneC₁₂H₂₅O₃SiShorter alkyl chain; effective in similar applications but offers different hydrophobicity levels.

Octadecyltriethoxysilane stands out due to its longer alkyl chain which provides enhanced hydrophobicity compared to shorter-chain analogs. This property makes it particularly effective for applications requiring significant water repellency and surface modification capabilities .

UNII

1VN9P25L8H

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7399-00-0

Wikipedia

Stearyl triethoxysilane

Dates

Modify: 2023-08-16

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